Sulfo-NHS-Acetate sodium

Protein Modification Bioconjugation Aqueous Chemistry

Sulfo-NHS-Acetate sodium is a water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) ester derivative characterized by the addition of a charged sulfonate moiety to the NHS ring, which confers aqueous solubility while retaining amine reactivity. This monofunctional compound reacts selectively with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct.

Molecular Formula C6H6NNaO7S
Molecular Weight 259.17 g/mol
Cat. No. B12378234
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfo-NHS-Acetate sodium
Molecular FormulaC6H6NNaO7S
Molecular Weight259.17 g/mol
Structural Identifiers
SMILESCC(=O)ON1C(=O)CC(C1=O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C6H7NO7S.Na/c1-3(8)14-7-5(9)2-4(6(7)10)15(11,12)13;/h4H,2H2,1H3,(H,11,12,13);/q;+1/p-1
InChIKeyVGYOVKDAMGIIJU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulfo-NHS-Acetate Sodium: A Water-Soluble NHS Ester for Covalent Amine Acetylation in Aqueous Biological Systems


Sulfo-NHS-Acetate sodium is a water-soluble N-hydroxysulfosuccinimide (sulfo-NHS) ester derivative characterized by the addition of a charged sulfonate moiety to the NHS ring, which confers aqueous solubility while retaining amine reactivity [1]. This monofunctional compound reacts selectively with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds, releasing N-hydroxysulfosuccinimide as a byproduct . Its core application is the permanent covalent acetylation of primary amine groups—specifically lysine ε-amino side chains and N-terminal α-amines—to block interactions, prevent polymerization during crosslinking, or reduce non-specific background signals in immunoassays .

Why Sulfo-NHS-Acetate Sodium Cannot Be Substituted with Non-Sulfonated NHS Esters or Alternative Amine-Reactive Reagents


In-class substitution of amine-reactive reagents without careful evaluation of aqueous solubility, membrane permeability, reaction kinetics, and byproduct handling leads to experimental failure. Non-sulfonated NHS esters such as NHS-Acetate exhibit aqueous solubility below 1 mM, necessitating organic solvents like DMSO or DMF that can denature proteins, disrupt cellular membranes, or precipitate in buffered systems [1]. Conversely, Sulfo-NHS-Acetate sodium exceeds 100 mM aqueous solubility, enabling reactions entirely within physiological buffers while maintaining native protein conformation [2]. Furthermore, alternative amine-blocking reagents such as citraconic anhydride provide only reversible blocking that hydrolyzes at pH 3–4, introducing pH-dependent instability absent in the permanent covalent amide bond formed by Sulfo-NHS-Acetate sodium [3]. The charged sulfonate group additionally confers membrane impermeability, restricting reactivity exclusively to extracellular or surface-exposed amine targets—a spatial selectivity unattainable with uncharged NHS esters [4].

Sulfo-NHS-Acetate Sodium: Quantitative Comparative Evidence for Scientific Procurement Decisions


Aqueous Solubility: >100-fold Enhancement Enables Organic Solvent-Free Bioconjugation

Sulfo-NHS-Acetate sodium demonstrates aqueous solubility exceeding 100 mM, compared to non-sulfonated NHS-Acetate which exhibits solubility typically below 1 mM in water [1]. This differential solubility eliminates the requirement for organic co-solvents such as DMSO or DMF during protein modification reactions, thereby preserving the native conformation and biological activity of sensitive biomolecules that would otherwise be compromised by organic solvent exposure [2].

Protein Modification Bioconjugation Aqueous Chemistry

Optimal Reaction pH Range: 7.2–7.5 for Balanced Reactivity and Hydrolysis Stability

Sulfo-NHS esters exhibit pH-dependent hydrolysis kinetics in aqueous solution. At pH 7.0, the half-life of a typical sulfo-NHS ester is approximately 4–5 hours, which decreases to approximately 10 minutes at pH 8.6 . The optimal reaction pH for Sulfo-NHS-Acetate sodium with primary amines is 7.2–7.5, representing the balance point where amine nucleophilicity is sufficient for efficient conjugation while hydrolysis of the NHS ester remains acceptably slow . At this optimal pH range, acetylation reactions typically reach completion within 15–30 minutes at room temperature [1].

Reaction Kinetics Hydrolysis Stability Buffer Optimization

Membrane Impermeability: Charged Sulfonate Enables Exclusive Cell Surface Labeling

The charged sulfonate moiety on Sulfo-NHS-Acetate sodium confers membrane impermeability, restricting reactivity exclusively to extracellular amine groups and cell surface proteins [1]. In contrast, uncharged NHS esters readily diffuse across plasma membranes and label intracellular amines non-selectively. This property was demonstrated in a functional assay where increasing concentrations of Sulfo-NHS acetate progressively blocked cell surface biotinylation of the NCC transporter, with the compound applied at 4°C for 1 hour followed by Sulfo-NHS-SS-Biotin labeling; surface biotinylated NCC pulled down by NeutrAvidin-agarose decreased in a dose-dependent manner [2].

Cell Surface Biotinylation Membrane Protein Spatial Selectivity

ELISA Background Reduction: 30–50% Signal-to-Noise Improvement via Amine Blocking

In ELISA applications, unreacted free amine groups on microplate surfaces contribute to non-specific binding of detection antibodies, elevating background signals and reducing assay sensitivity. Treatment with Sulfo-NHS-Acetate sodium covalently acetylates these free amines, permanently blocking them from participating in non-specific interactions. This intervention reportedly reduces background signal by 30–50%, significantly improving signal-to-noise ratios in immunoassays [1]. This permanent covalent blocking contrasts with reversible blocking agents such as citraconic anhydride, which hydrolyzes and releases the blocking group at acidic pH (pH 3–4), potentially compromising long-term assay stability and reproducibility [2].

ELISA Immunoassay Background Reduction Non-Specific Binding

Crosslinking Polymerization Prevention: Directed Conjugation in Immunogen Preparation

During immunogen production via hapten-peptide conjugation to carrier proteins, uncontrolled polymerization and crosslinking can occur when both the peptide and carrier protein contain reactive primary amines. Sulfo-NHS-Acetate sodium irreversibly blocks primary amines on the peptide at pH >7, forming a stable acylated product that cannot participate in subsequent crosslinking reactions [1]. This selective blocking directs conjugation exclusively to carboxylic acid groups on the peptide when using EDC-mediated coupling, preventing polymerization that would otherwise reduce immunogen yield and antigenic specificity [2].

Immunogen Preparation Protein Crosslinking Hapten Conjugation

Reaction Kinetics: Room Temperature Acetylation Completes Within 15–30 Minutes

The acetylation reaction between Sulfo-NHS-Acetate sodium and primary amines proceeds rapidly under mild conditions. At room temperature in physiological pH buffer (pH 7.0–8.0), the NHS ester-mediated acetyl transfer reaction reaches completion within 15–30 minutes [1]. This reaction rate is comparable to other sulfo-NHS esters under identical conditions, with the reaction rate increasing at higher pH due to enhanced amine nucleophilicity—though this must be balanced against accelerated NHS ester hydrolysis as established in the hydrolysis kinetics data . The rapid kinetics enable efficient workflow integration without extended incubation periods.

Reaction Kinetics Bioconjugation Efficiency Workflow Optimization

Sulfo-NHS-Acetate Sodium: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Cell Surface Protein Labeling and Membrane Protein Trafficking Studies

Based on the membrane impermeability evidence established in Section 3 (Evidence_Item 3), Sulfo-NHS-Acetate sodium is optimally deployed for exclusive labeling or blocking of cell surface proteins. The charged sulfonate group prevents membrane penetration, ensuring that only extracellular amine targets are modified. This property was validated in HEK-293H cell studies where Sulfo-NHS acetate treatment at 4°C for 1 hour dose-dependently blocked subsequent cell surface biotinylation of the NCC transporter [1]. This application is critical for studying receptor internalization, membrane protein trafficking, and cell-cell interaction interfaces where intracellular labeling would confound results.

ELISA and Immunoassay Background Reduction for Improved Signal-to-Noise Ratios

As quantified in Section 3 (Evidence_Item 4), Sulfo-NHS-Acetate sodium treatment reduces ELISA background signals by 30–50% through permanent covalent acetylation of free amine groups on microplate surfaces [2]. This application directly addresses the procurement need for reagents that improve immunoassay sensitivity and reproducibility. The permanent nature of the amide bond formed contrasts with reversible blocking agents that can hydrolyze and re-expose amines during acidic steps of the assay protocol [3]. Implementation involves treating coated plates with Sulfo-NHS-Acetate sodium in amine-free buffer at pH 7–9 prior to blocking with protein-based blockers.

Immunogen Preparation: Directed Hapten-Carrier Conjugation Without Polymerization

The amine-blocking specificity documented in Section 3 (Evidence_Item 5) supports the use of Sulfo-NHS-Acetate sodium in immunogen preparation workflows. By irreversibly blocking primary amines on hapten peptides at pH >7, the reagent prevents uncontrolled polymerization and crosslinking during subsequent EDC-mediated conjugation to carrier proteins [4]. This directs conjugation exclusively through carboxylic acid groups on the peptide to amine groups on the carrier protein, ensuring defined conjugate stoichiometry and preserving antigenic epitopes for robust antibody responses [5].

Aqueous-Phase Protein Acetylation for Structure-Function Studies

Leveraging the >100-fold aqueous solubility advantage over non-sulfonated NHS-Acetate established in Section 3 (Evidence_Item 1), Sulfo-NHS-Acetate sodium enables protein acetylation entirely in aqueous buffer systems without organic co-solvents [6]. This preserves native protein conformation and biological activity while allowing researchers to probe the role of specific lysine residues in enzyme catalysis, protein-protein interactions, or ligand binding. The rapid 15–30 minute reaction kinetics [7] further support this application by enabling efficient modification without extended exposure to reactive conditions.

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